molecular formula C9H5Br3FN3 B6361730 3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240565-05-2

3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361730
CAS No.: 1240565-05-2
M. Wt: 413.87 g/mol
InChI Key: VLZMCZSOCBBHFM-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 4-bromo-2-fluorobenzyl bromide with 3,5-dibromo-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.

    Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1H-1,2,4-triazole
  • 4-Bromo-2-fluorobenzyl bromide
  • 1,2,4-Triazole derivatives

Uniqueness

3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the triazole ring system provides distinct properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

3,5-dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br3FN3/c10-6-2-1-5(7(13)3-6)4-16-9(12)14-8(11)15-16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZMCZSOCBBHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br3FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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